molecular formula C18H25N3O4 B2381671 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide CAS No. 941914-72-3

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide

Cat. No.: B2381671
CAS No.: 941914-72-3
M. Wt: 347.415
InChI Key: WRONJNGSCRVUBD-UHFFFAOYSA-N
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Description

The compound contains a 1,4-dioxaspiro[4.4]nonane moiety, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom. The 1,4-dioxaspiro[4.4]nonane moiety consists of a four-membered dioxane ring and a nine-membered nonane ring sharing a single carbon atom .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the spirocyclic moiety. The presence of the amide functional group (-CONH2) could also lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis reactions under acidic or basic conditions. The spirocyclic moiety could potentially undergo ring-opening reactions under certain conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the amide group in this compound could increase its polarity, which could affect properties like solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis of vic-dioxime ligands, which are important in the preparation of metal complexes with potential applications in coordination chemistry. These ligands and their metal complexes, such as those of CoII, NiII, CuII, and ZnII, have been studied for their structural properties and potential applications in various fields, including catalysis and material science (Canpolat & Kaya, 2004).

Biological Evaluation and Molecular Modeling

In biological research, derivatives of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide have been synthesized and evaluated as 5-HT1A receptor agonists. This research is significant in the field of neuropharmacology, especially in the development of drugs for neurological disorders and pain management (Franchini et al., 2017).

Material Chemistry

The compound also finds applications in material chemistry, particularly in the synthesis of spiro compounds. These spiro compounds have a wide range of applications, including in the synthesis of natural products and pharmaceuticals (Zhang & Nan, 2017).

Chemical Synthesis Techniques

In the realm of synthetic chemistry, the compound and its derivatives are used in the development of new synthetic methodologies. This includes the regioselective synthesis of spiro compounds and the exploration of new synthetic pathways, which can lead to the development of new chemical entities with potential applications in various fields (Alonso et al., 2005).

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-21(2)14-7-5-13(6-8-14)20-17(23)16(22)19-11-15-12-24-18(25-15)9-3-4-10-18/h5-8,15H,3-4,9-12H2,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRONJNGSCRVUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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